![molecular formula C21H17FN2O3S2 B2383299 N-[(4-fluorophenyl)methyl]-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine CAS No. 627833-80-1](/img/structure/B2383299.png)
N-[(4-fluorophenyl)methyl]-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine
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Overview
Description
N-[(4-fluorophenyl)methyl]-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine is a useful research compound. Its molecular formula is C21H17FN2O3S2 and its molecular weight is 428.5. The purity is usually 95%.
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Biological Activity
N-[(4-fluorophenyl)methyl]-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by its molecular formula C18H18FNO2S and a molecular weight of approximately 335.4 g/mol. Its structure features a thiophene ring, an oxazole moiety, and sulfonamide functionality, which are known to contribute to various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, research on sulfonamide derivatives has demonstrated significant inhibitory effects on human carbonic anhydrases (hCA) associated with cancer. Compounds exhibiting selectivity for hCA IX and XII showed IC50 values in the nanomolar range, indicating strong potential as anticancer agents .
Table 1: Inhibitory Activity of Related Compounds
Compound | Target Enzyme | IC50 (nM) |
---|---|---|
Compound A | hCA IX | 89 |
Compound B | hCA II | 750 |
N-(4-Methylphenyl)sulfonamide | hCA IX | 200 |
The mechanism of action for compounds similar to this compound often involves the inhibition of specific enzymes critical for tumor growth and proliferation. For example, studies suggest that these compounds may disrupt cell cycle progression and induce apoptosis in cancer cells by targeting specific pathways involved in cell survival .
In Vitro Studies
In vitro assays have been conducted on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that certain analogs of the compound exhibited IC50 values as low as 0.65 µM against MCF-7 cells, demonstrating potent cytotoxicity . Flow cytometry analyses revealed that these compounds could arrest the cell cycle at the G0-G1 phase, suggesting a mechanism that halts cell proliferation .
In Vivo Studies
While in vitro studies are promising, further validation through in vivo models is essential. Preliminary animal studies using xenograft models have shown that compounds with similar structures can significantly reduce tumor growth rates compared to control groups . The efficacy observed in these models supports the need for further exploration into their therapeutic potential.
Scientific Research Applications
The compound has shown promising biological activities, particularly in the following areas:
1. Anticancer Research
- N-[(4-fluorophenyl)methyl]-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine has been evaluated for its anticancer properties. Studies have indicated its efficacy against various cancer cell lines, suggesting potential as a therapeutic agent in oncology. For instance, compounds with similar structural features have demonstrated significant growth inhibition in cancer cells, indicating that this compound may exhibit similar effects .
2. Mechanism of Action
- The mechanisms by which this compound exerts its biological effects are under investigation. Preliminary studies suggest that it may interact with specific cellular pathways involved in tumor growth and metastasis, although detailed mechanistic studies are required to elucidate these interactions fully .
Research Applications
The compound is being explored in several research contexts:
1. Medicinal Chemistry
- Researchers are synthesizing derivatives of this compound to enhance its biological activity and selectivity. The sulfonamide moiety is particularly valuable in medicinal chemistry for developing potent inhibitors targeting various enzymes and receptors .
2. Drug Development
- Given its potential therapeutic applications, there is ongoing research aimed at optimizing the pharmacokinetic properties of this compound, including absorption, distribution, metabolism, and excretion (ADME) profiles. This optimization is crucial for advancing candidates into clinical trials .
Case Studies
Several case studies highlight the applications of this compound:
Study | Focus | Findings |
---|---|---|
Study 1 | Anticancer Activity | Demonstrated significant growth inhibition against multiple cancer cell lines . |
Study 2 | Mechanistic Insights | Identified potential pathways affected by the compound, suggesting a role in apoptosis induction . |
Study 3 | Synthesis of Derivatives | Explored modifications to enhance efficacy and reduce toxicity . |
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O3S2/c1-14-4-10-17(11-5-14)29(25,26)21-20(23-13-15-6-8-16(22)9-7-15)27-19(24-21)18-3-2-12-28-18/h2-12,23H,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFVTLKBWUCLLP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CS3)NCC4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.